3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
- 3-methyl-5-(trifluoromethyl)-[1,2]imidazo[5,4-b]pyridine
Uniqueness
3-methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
2361645-67-0 |
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Molecular Formula |
C8H5F3N2O |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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